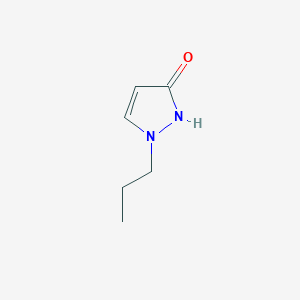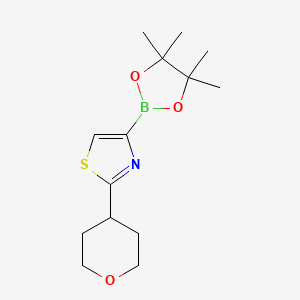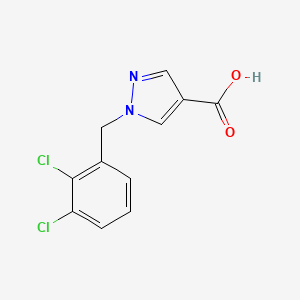![molecular formula C10H9ClN4O2 B11714769 methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B11714769.png)
methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(2-クロロフェニル)-1H-1,2,3,4-テトラゾール-1-イル]酢酸メチルは、テトラゾール誘導体類に属する化学化合物です。テトラゾールは、4つの窒素原子と1つの炭素原子からなる5員環を持つ複素環式化合物です。この特定の化合物は、テトラゾール環にクロロフェニル基が結合しており、科学研究や産業における様々な用途においてユニークで興味深い分子となっています。
合成方法
合成経路と反応条件
2-[5-(2-クロロフェニル)-1H-1,2,3,4-テトラゾール-1-イル]酢酸メチルの合成は、通常、2-クロロベンジルクロリドとアジ化ナトリウムを反応させて2-クロロベンジルアジドを生成することから始まります。この中間体は、酸性条件下で環化され、テトラゾール環が生成されます。最後のステップでは、クロロ酢酸メチルを用いてエステル化を行い、目的の化合物を生成します。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスでは、収率と純度を高くするために、温度、圧力、pHなどの反応条件を慎重に制御する必要があります。連続フロー反応器や自動システムを使用することで、効率性とスケーラビリティを向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate typically involves the reaction of 2-chlorobenzyl chloride with sodium azide to form 2-chlorobenzyl azide. This intermediate is then subjected to cyclization under acidic conditions to yield the tetrazole ring. The final step involves esterification with methyl chloroacetate to produce the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
反応の種類
2-[5-(2-クロロフェニル)-1H-1,2,3,4-テトラゾール-1-イル]酢酸メチルは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、酸化されて対応する酸化物を生成することができます。
還元: 還元反応は、テトラゾール環を他の窒素含有複素環に変換することができます。
置換: クロロフェニル基は、求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下でクロロフェニル基と反応することができます。
生成される主な生成物
酸化: クロロフェニルテトラゾール酸化物の生成。
還元: 還元されたテトラゾール誘導体の生成。
置換: 置換されたクロロフェニルテトラゾール化合物の生成。
科学研究における用途
2-[5-(2-クロロフェニル)-1H-1,2,3,4-テトラゾール-1-イル]酢酸メチルは、科学研究において様々な用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について調査されています。
医学: 様々な治療用途における潜在的な薬物候補として研究されています。
工業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
Methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-[5-(2-クロロフェニル)-1H-1,2,3,4-テトラゾール-1-イル]酢酸メチルの作用機序は、特定の分子標的や経路との相互作用を伴います。テトラゾール環は、酵素や受容体に結合して、その活性を調節することができます。クロロフェニル基は、化合物の細胞膜への浸透能力を高め、バイオアベイラビリティと有効性を高めます。
類似化合物との比較
類似化合物
2-(2-クロロフェニル)酢酸メチル: 異なる官能基を持つ構造的に類似した化合物。
テトラゾール誘導体: 異なる置換基を持つ、類似のテトラゾール環を持つ化合物。
ユニークさ
2-[5-(2-クロロフェニル)-1H-1,2,3,4-テトラゾール-1-イル]酢酸メチルは、クロロフェニル基とテトラゾール環の特定の組み合わせによってユニークです。この組み合わせは、様々な用途において価値のある、独特の化学的および生物学的特性を与えています。
特性
分子式 |
C10H9ClN4O2 |
|---|---|
分子量 |
252.66 g/mol |
IUPAC名 |
methyl 2-[5-(2-chlorophenyl)tetrazol-1-yl]acetate |
InChI |
InChI=1S/C10H9ClN4O2/c1-17-9(16)6-15-10(12-13-14-15)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 |
InChIキー |
XEFWUOCVYIHPDD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1C(=NN=N1)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B11714704.png)


![(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate](/img/structure/B11714718.png)

![1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine](/img/structure/B11714721.png)
![2,4-Dinitro-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B11714729.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine](/img/structure/B11714730.png)
![3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B11714737.png)

![3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11714746.png)

